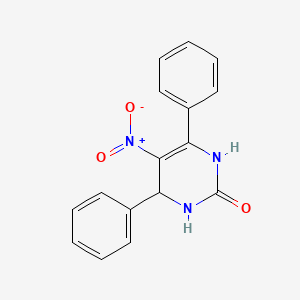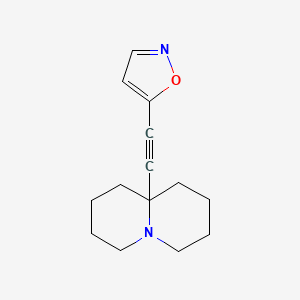
2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole is a complex organic compound that features a unique structure combining an isoxazole ring with an ethynyl group and an octahydro-1H-quinolizin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole typically involves multi-step organic reactions. One common approach is the coupling of an isoxazole derivative with an ethynyl group, followed by the introduction of the octahydro-1H-quinolizin moiety through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone or potassium bromide in ethanol.
Major Products Formed
Oxidation: Oxidized isoxazole derivatives.
Reduction: Hydrogenated ethynyl derivatives.
Substitution: Halogenated isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Octahydro-1H-quinolizin-9a-yl)methanol
- (Octahydro-1H-quinolizin-9a-yl)amine
- (Octahydro-1H-quinolizin-9a-yl)acetylene
Uniqueness
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole stands out due to its combination of an is
Eigenschaften
CAS-Nummer |
651314-02-2 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
5-[2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h6,10H,1-4,7-8,11-12H2 |
InChI-Schlüssel |
XUDZJAOSPCPIGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCCC2(C1)C#CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
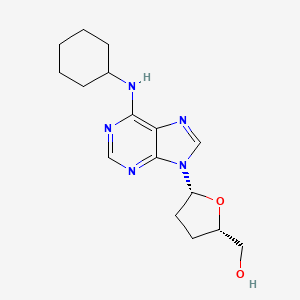
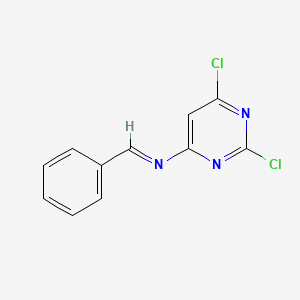
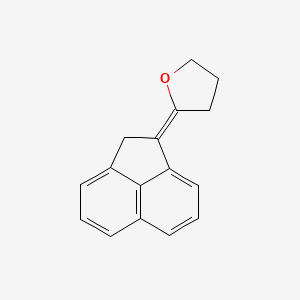
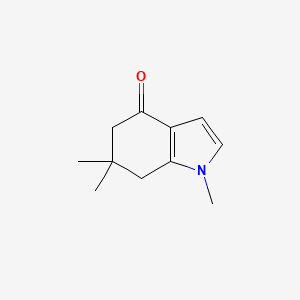
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
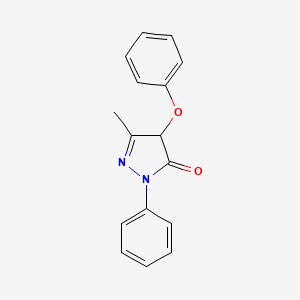
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
